molecular formula C19H27FN2O2S B2938483 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide CAS No. 2415565-59-0

3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide

Cat. No.: B2938483
CAS No.: 2415565-59-0
M. Wt: 366.5
InChI Key: AWYKWCPYGDECJQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is a complex organic compound characterized by the presence of a fluorophenyl group, a thiomorpholine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide typically involves multi-step organic reactions The initial step often includes the formation of the fluorophenyl group through electrophilic aromatic substitutionThe final step usually involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiomorpholine and oxane rings can contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in better bioavailability and efficacy in biological applications .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-11-24-12-8-19)22-9-13-25-14-10-22/h1-4H,5-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYKWCPYGDECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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